molecular formula C10H14O3 B2876932 (1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 40724-67-2

(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B2876932
CAS RN: 40724-67-2
M. Wt: 182.219
InChI Key: WDODWBQJVMBHCO-LDWIPMOCSA-N
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Description

“(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C8H10O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic system with a carboxylic acid functional group .


Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides. They can also react with alcohols to form esters in a process called Fischer esterification .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.16 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 154.062994177 g/mol .

Scientific Research Applications

Hydrogen-Bonding Patterns

(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid demonstrates notable hydrogen-bonding patterns. For instance, its derivative, (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid, crystallizes in a specific space group and forms intermolecular carboxyl-to-ketone hydrogen-bonded chains (Lalancette, Coté, & Thompson, 1997).

Chiral Auxiliary Applications

This compound is potentially useful as a chiral auxiliary. The stereoselective preparation of its hydroxy derivatives, which are diastereomerically pure, highlights its utility in this area (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

Synthesis of Homochiral Compounds

It is also used in the synthesis of homochiral compounds. The esters derived from it are reduced to yield exo- and endo-2,10-camphanediols in good overall yield, showcasing its role in synthetic organic chemistry (Jingen et al., 1991).

Hydrogen Bonding in Derivatives

Its derivatives exhibit interesting hydrogen bonding behavior. For example, (1R,4R)-1-(Hydroxy­diphenyl­meth­yl)-7,7-dimethyl­bicyclo­[2.2.1]heptan-2-one shows intramolecular hydrogen bonding between the carbonyl and hydroxy groups (Gao, Tang, & Zhao, 2006).

Role in Fragmentation and Rearrangement

It undergoes fragmentation and rearrangement to yield specific alkylidenecyclopentane derivatives, demonstrating its reactivity and usefulness in the synthesis of complex molecular structures (Vostrikov, Abutkov, Vasikov, & Miftakhov, 2003).

Antitumor Activity

Derivatives of this compound have been synthesized and shown to exhibit antitumor inhibitory activity, highlighting its potential in medicinal chemistry (Walter, 1989).

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[22It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties suggest that the compound could potentially have a wide distribution in the body and reach various tissues, including the brain.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[22Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

properties

IUPAC Name

(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDODWBQJVMBHCO-LDWIPMOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40724-67-2
Record name (1S)-(+)-Ketopinic acid
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